Dimethyldioxane

Descripción general

Descripción

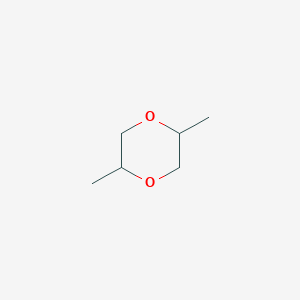

Dimethyldioxane is an organic compound with the molecular formula C₆H₁₂O₂. It is a dioxane derivative, characterized by the presence of two methyl groups attached to the dioxane ring. This compound is known for its applications in various chemical processes and its role as a solvent and reagent in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dimethyldioxane can be synthesized through the reaction of isobutylene with formaldehyde in an aqueous medium. This reaction is typically carried out at temperatures ranging from 90°C to 115°C in the presence of an acidic catalyst, such as diluted sulfuric acid . The reaction proceeds through the formation of an intermediate, which then cyclizes to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The process includes the recovery and recycling of the solvent mixture, which often contains isopropyl alcohol and this compound . The contact gas from the reactor is condensed, and the this compound is separated by rectification.

Análisis De Reacciones Químicas

Types of Reactions: Dimethyldioxane undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding epoxides.

Reduction: Reduction reactions involving this compound are less common but can be achieved using reducing agents under specific conditions.

Substitution: this compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions:

Oxidizing Agents: Dimethyldioxirane (DMDO), potassium peroxymonosulfate (Oxone).

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Catalysts: Acidic catalysts such as sulfuric acid for cyclization reactions.

Major Products Formed:

Epoxides: Formed through oxidation reactions.

Alcohols: Formed through reduction reactions.

Substituted Dioxanes: Formed through substitution reactions.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Dimethyldioxane's applications are broad and can be categorized into several key areas:

Chemistry

- Solvent and Reagent : this compound serves as an effective solvent in organic synthesis, particularly in the formation of epoxides and other oxidation products. Its miscibility with various organic solvents makes it favorable for many chemical reactions.

- Catalysis : The compound interacts with strong acids and Lewis acids to form stable complexes that can influence reaction pathways in organic chemistry. This property is utilized in catalysis and coordination chemistry.

Biology

- Biochemical Assays : this compound is employed as a solvent in various biochemical assays, aiding in the synthesis of biologically active compounds. Its lower toxicity compared to other ethers enhances its suitability for biological applications.

- Cell Culture : It is used as a component in cell culture media for specific cell lines, facilitating research in cellular biology.

Medicine

- Pharmaceutical Intermediates : this compound plays a role in the preparation of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its chemical properties allow for the synthesis of complex molecules necessary for drug development.

Industrial Applications

- Production of Synthetic Materials : The compound is utilized in the production of synthetic rubber, inks, adhesives, and cellulose esters. It serves as a precursor for synthesizing other chemical compounds and intermediates in industrial processes.

- Environmental Research : Studies have indicated that this compound derivatives may participate in significant biological interactions, including potential DNA adduct formation linked to carcinogenicity.

Case Study 1: Oxidation Reactions

This compound has been shown to facilitate oxidation reactions where it acts as an oxidizing agent. For instance, its use in synthesizing epoxides from alkenes demonstrates its effectiveness as a reagent in organic synthesis.

Case Study 2: Biochemical Assays

In a study assessing the efficacy of various solvents for biochemical assays, this compound was found to provide optimal conditions for enzyme activity without significantly affecting cell viability. This highlights its utility in biological research settings.

Mecanismo De Acción

The mechanism of action of dimethyldioxane primarily involves its role as a solvent and reagent in chemical reactions. In oxidation reactions, this compound acts as an oxidizing agent, facilitating the transfer of oxygen atoms to the substrate. The molecular targets and pathways involved in these reactions depend on the specific substrate and reaction conditions .

Comparación Con Compuestos Similares

Dimethyldioxane can be compared with other similar compounds, such as:

Dimethyldioxirane (DMDO): Both compounds are dioxane derivatives, but DMDO is a more powerful oxidizing agent and is used specifically for epoxidation reactions.

Tetrahydrofuran (THF): THF is another cyclic ether used as a solvent in organic synthesis. Unlike this compound, THF does not have methyl groups attached to the ring.

1,4-Dioxane: Similar to this compound but lacks the methyl groups. It is used as a solvent and stabilizer in various industrial applications.

This compound’s uniqueness lies in its specific structure, which imparts distinct reactivity and solubility properties, making it suitable for specialized applications in organic synthesis and industrial processes.

Actividad Biológica

Dimethyldioxane, a compound belonging to the dioxane family, has garnered interest in various fields due to its potential biological activities. This article explores the biological activity of this compound, focusing on its toxicity, mutagenicity, and other relevant biological effects based on recent studies.

This compound is characterized by its dioxane structure, which consists of a six-membered ring containing two oxygen atoms and four carbon atoms. The presence of methyl groups contributes to its chemical stability and solubility properties.

Acute Toxicity

Recent studies have evaluated the acute toxicity of this compound using various animal models. In a study involving Sprague Dawley rats, the median lethal dose (LD50) was determined to be greater than 2000 mg/kg body weight, indicating low acute toxicity . No significant clinical signs or macroscopic findings were observed in treated animals, suggesting a favorable safety profile under acute exposure conditions.

Subchronic and Chronic Toxicity

Long-term exposure studies have indicated potential organ-specific toxicities. For instance, renal and hepatic effects were noted in some studies where high doses were administered. Histological examinations revealed alterations in kidney morphology, including hyperplasia of testosterone-secreting cells and renal corpuscle enlargement . These findings necessitate further investigation into the long-term effects of this compound exposure.

Mutagenicity and Genotoxicity

This compound has been subjected to various mutagenicity tests. In bacterial reverse mutation assays (OECD TG 471), it was found to be non-mutagenic, indicating no significant genetic damage under the tested conditions . Additionally, in vitro mammalian chromosome aberration tests (OECD TG 473) showed that this compound is non-clastogenic, further supporting its safety regarding genetic stability.

Case Study 1: In Vivo Effects on Liver and Kidney

A study assessed the effects of this compound on liver and kidney function in rats over a 28-day period. The results indicated that while low doses did not significantly affect organ weights or function, higher doses resulted in notable changes in biochemical markers associated with liver and kidney damage. Specifically, increased serum levels of alanine aminotransferase (ALT) and creatinine were observed at elevated doses .

Case Study 2: Skin Sensitization Potential

In an evaluation of skin sensitization potential using the Local Lymph Node Assay (LLNA), this compound demonstrated a stimulation index that suggested low sensitization potential. The highest concentration tested (100%) resulted in a stimulation index of 1.61, indicating minimal risk for skin sensitization under controlled exposure conditions .

Research Findings Summary

Propiedades

IUPAC Name |

2,5-dimethyl-1,4-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5-3-8-6(2)4-7-5/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBIJARKDOFDAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(CO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Record name | DIMETHYLDIOXANES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3267 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90927939 | |

| Record name | 2,5-Dimethyl-1,4-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethyldioxanes appears as a water-white liquid. Less dense than water. Vapors are heavier than air. May severely irritate skin and eyes. | |

| Record name | DIMETHYLDIOXANES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3267 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

75 °F (NFPA, 2010) | |

| Record name | DIMETHYLDIOXANES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3267 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

25136-55-4, 15176-21-3, 1331-15-3 | |

| Record name | DIMETHYLDIOXANES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3267 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Dioxane, 2,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015176213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyldioxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025136554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethyl-1,4-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl-1,4-dioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-dimethyl-1,4-dioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.